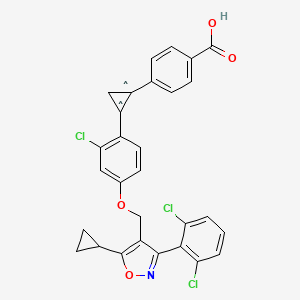
CID 156588576
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588576” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Chemical Reactions Analysis
CID 156588576 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 156588576 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be used to study biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound might be investigated for its potential therapeutic effects or as a lead compound in drug discovery. In industry, this compound could be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 156588576 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects depends on its chemical structure and the biological system in which it is studied. Generally, the compound may bind to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
CID 156588576 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups but differ in their specific chemical properties or biological activities Some similar compounds include those with comparable molecular weights, functional groups, or chemical reactivity
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C29H20Cl3NO4 |
|---|---|
Molecular Weight |
552.8 g/mol |
InChI |
InChI=1S/C29H20Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16H,6-7,13-14H2,(H,34,35) |
InChI Key |
VBDCPGHHVJXZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C]5C[C]5C6=CC=C(C=C6)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















